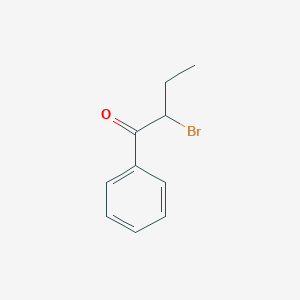

2-Bromo-1-phenylbutan-1-one

Descripción general

Descripción

“2-Bromo-1-phenylbutan-1-one” is a pharmaceutical intermediate . It can be used for the prevention or treatment of histone demethylase activity related diseases and disorders . It is used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a building block for the production of various compounds .

Synthesis Analysis

The synthesis of “2-Bromo-1-phenylbutan-1-one” involves multiple steps and requires careful analysis and thought, as many options need to be considered . The chemist must appraise the potential success of various possible reaction paths, focusing on the scope and limitations constraining each of the individual reactions being employed .

Molecular Structure Analysis

The molecular formula of “2-Bromo-1-phenylbutan-1-one” is C10H11BrO . The InChI code for this compound is 1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-1-phenylbutan-1-one” are complex and interrelated . For example, alkenes may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes; cleaved to smaller aldehydes, ketones and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .

Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one is used as an intermediate in the synthesis of α-azido ketones . These α-azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

- Method : The synthesis involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with other reagents to produce the α-azido ketone .

- Results : The α-azido ketones produced have been employed for the synthesis of a number of biologically important heterocyclic compounds .

- Field : Forensic Science

- Application : 2-Bromo-1-phenylbutan-1-one is used in forensic research, particularly in the study of synthetic cathinones . These are increasingly common among objects of forensic examination and have become widely distributed at the market for illegal sale of drugs .

- Method : Identification of α-bromovalerophenone by methods of qualitative color reactions, thin-layer chromatography (TLC), gas chromatography with mass-selective detection (GC-MS), molecular spectroscopy in the ultraviolet region of the spectrum, and also by X-ray fluorescence spectral analysis (XRF) is outlined .

- Results : The research paper discusses methods of expert research on objects containing α-bromovalerophenone .

- Field : Pharmaceutical Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one is used as a starting material in the synthesis of pharmaceuticals .

- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .

- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being synthesized .

- Field : Microbiology

- Application : 2-Bromo-1-phenylbutan-1-one exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

- Method : The specific methods of application or experimental procedures would depend on the specific microbial species being targeted .

- Results : The results or outcomes obtained would also depend on the specific microbial species being targeted .

Synthesis of α-Azido Ketones

Forensic Research

Synthesis of Pharmaceuticals

Antimicrobial Activity

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one can be used in E2 reactions, a type of elimination reaction . This reaction is particularly useful in the synthesis of alkenes .

- Method : The E2 reaction involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the elimination of the halide .

- Results : The E2 reaction can lead to the formation of various alkenes, depending on the structure of the substrate .

- Field : Organic Synthesis

- Application : 2-Bromo-1-phenylbutan-1-one is used as a building block for the production of various compounds .

- Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results : The results or outcomes obtained would also depend on the specific compound being synthesized .

E2 Reaction

Building Block for Various Compounds

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one can be used in E2 reactions, a type of elimination reaction . This reaction is particularly useful in the synthesis of alkenes .

- Method : The E2 reaction involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the elimination of the halide .

- Results : The E2 reaction can lead to the formation of various alkenes, depending on the structure of the substrate .

- Field : Organic Synthesis

- Application : 2-Bromo-1-phenylbutan-1-one is used as a reagent in organic synthesis . It is a starting material in the synthesis of pharmaceuticals, and as a building block for the production of various compounds .

- Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results : The results or outcomes obtained would also depend on the specific compound being synthesized .

Regioselectivity of E2 Reaction

Reagent in Organic Synthesis

Safety And Hazards

“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .

Propiedades

IUPAC Name |

2-bromo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOJNYNXYLUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995045 | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-phenylbutan-1-one | |

CAS RN |

73908-28-8, 877-35-0 | |

| Record name | alpha-Bromobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)